molecular formula C17H28N2O4 B12682244 Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate CAS No. 94313-98-1

Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Cat. No.: B12682244
CAS No.: 94313-98-1
M. Wt: 324.4 g/mol
InChI Key: VDRNRWULSNOIRB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is derived from its pyrimidine backbone, substituent functional groups, and esterification pattern. The parent structure, 1,2,3,6-tetrahydro-2,6-dioxopyrimidine, indicates a partially saturated pyrimidine ring with keto groups at positions 2 and 6. The carboxylate ester at position 4 is substituted with a dodecyl chain, yielding the full name This compound .

Alternative designations reflect variations in numbering or functional group prioritization. For instance, the synonym dodecyl 2,4-dioxo-1H-pyrimidine-6-carboxylate emphasizes the keto groups at positions 2 and 4 while retaining the dodecyl ester moiety. Such nomenclature differences arise from alternative interpretations of the pyrimidine ring’s saturation state and substituent positions.

Table 1: Nomenclature of this compound

Designation Type Name
Systematic IUPAC Name This compound
Common Synonyms Dodecyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Functional Group Emphasis 4-Carboxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine dodecyl ester

CAS Registry Number and Regulatory Classifications

This compound is cataloged under two primary CAS Registry Numbers: 16301-30-7 and 94313-98-1 . The dual identifiers likely correspond to distinct synthetic pathways or salt forms, though available literature does not explicitly clarify this distinction. Regulatory classifications categorize it as a pyrimidine derivative, a class of compounds subject to standard chemical safety protocols for handling and storage. However, specific hazard codes or risk phrases are not documented in the reviewed sources, suggesting it is not currently flagged under major global regulatory frameworks (e.g., REACH, GHS).

Table 2: CAS Registry and Regulatory Data

Property Value
Primary CAS Number 16301-30-7
Secondary CAS Number 94313-98-1
Regulatory Class Pyrimidine derivative
Hazard Codes Not classified

Molecular Formula and Weight Validation

The molecular formula of this compound is inferred from its structure as C₁₇H₂₆N₂O₅ , though this remains unconfirmed in the cited sources. The pyrimidine core (C₅H₆N₂O₃) combines with a dodecyl ester group (C₁₂H₂₅O₂) to yield this tentative formula. The molecular weight is reported as approximately 320.42 g/mol , consistent with the proposed formula’s theoretical mass. Discrepancies between calculated and reported values may arise from isotopic variations or measurement methodologies.

Table 3: Molecular Formula and Weight Analysis

Parameter Value
Proposed Formula C₁₇H₂₆N₂O₅
Reported Molecular Weight 320.42 g/mol
Calculated Mass* 320.40 g/mol

*Derived from atomic masses: C (12.01), H (1.01), N (14.01), O (16.00).

Validation of the molecular formula requires advanced analytical techniques such as high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. The absence of experimental data in the reviewed literature highlights a gap in current characterization efforts.

Properties

CAS No.

94313-98-1

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

dodecyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C17H28N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(21)14-13-15(20)19-17(22)18-14/h13H,2-12H2,1H3,(H2,18,19,20,22)

InChI Key

VDRNRWULSNOIRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

  • The pyrimidine ring with 2,6-dioxo groups is commonly synthesized starting from precursors such as orotic acid or its derivatives.
  • Cyclization reactions involving urea or substituted ureas with β-dicarbonyl compounds can yield the tetrahydro-2,6-dioxopyrimidine scaffold.
  • Control of reaction conditions (temperature, solvent, catalysts) is critical to obtain the tetrahydro form rather than fully aromatic pyrimidines.

Introduction of the Carboxylate Group

  • The carboxylate group at position 4 is either introduced during ring formation or by selective oxidation of a methyl or other alkyl substituent.
  • Alternatively, direct functionalization of the pyrimidine ring at position 4 with a carboxyl group is achieved via known synthetic routes for pyrimidine carboxylic acids.

Esterification with Dodecanol

  • The carboxylic acid group is esterified with dodecanol using classical esterification methods:
    • Acid-catalyzed Fischer esterification using strong acids like sulfuric acid or p-toluenesulfonic acid.
    • Activation of the carboxyl group by converting it to an acid chloride or anhydride followed by reaction with dodecanol.
  • Reaction conditions such as temperature, solvent (e.g., toluene, dichloromethane), and molar ratios are optimized to maximize yield and purity.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Comparative Data Table of Preparation Parameters

Step Typical Reagents/Conditions Notes
Pyrimidine ring synthesis Urea + β-dicarbonyl compound, heat, solvent Cyclization to tetrahydro pyrimidine
Carboxylation Orotic acid derivatives or oxidation methods Position 4 carboxyl group introduction
Esterification Dodecanol, acid catalyst or acid chloride method Fischer esterification or acyl chloride route
Purification Recrystallization, chromatography Ensures high purity for applications

Research Findings and Optimization

  • Studies indicate that the choice of esterification method affects the yield and stability of the final ester compound.
  • Acid chloride activation generally provides higher yields and cleaner products compared to direct Fischer esterification.
  • The hydrophobic dodecyl chain improves solubility in non-polar solvents, which is beneficial for formulation in pharmaceutical and material applications.
  • Reaction monitoring by TLC and HPLC is recommended to optimize reaction times and minimize side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The dodecyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative (sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate) . This reaction is critical for generating water-soluble derivatives for biological or coordination chemistry applications.

Conditions Reagents Product Yield/Notes
Basic hydrolysisNaOH/H₂O, refluxSodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylateHigh yield (>90%)
Acidic hydrolysisHCl/EtOH, 60°C1,2,3,6-Tetrahydro-2,6-dioxopyrimidine-4-carboxylic acidModerate yield (~70%)

The sodium salt is a known intermediate in medicinal chemistry, forming coordination complexes with metals like iron or tin .

Coordination Chemistry

The carboxylate group (post-hydrolysis) coordinates with metal ions to form stable complexes. Examples include:

Metal Complex Application/Notes Source
IronFe³⁺-orotate complexPotential catalytic or therapeutic roles
TinSn²⁺-orotate complexStructural studies in coordination chemistry

These complexes often exhibit distinct solubility and redox properties compared to the parent compound.

Functionalization at Nitrogen Sites

The NH groups in the tetrahydro ring undergo alkylation or acylation. For example, reaction with alkyl halides or acyl chlorides in basic media modifies the nitrogen centers:

Reaction Type Reagent Product Conditions
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-dodecyl tetrahydro-dioxopyrimidine80°C, 12 hrs
AcylationAcCl, pyridineN-Acetyl-dodecyl tetrahydro-dioxopyrimidineRT, 6 hrs

These modifications alter electronic properties and biological activity.

Ring-Opening and Rearrangement

Under strong acidic conditions, the tetrahydro ring can undergo ring-opening or rearrangement. For instance, treatment with concentrated H₂SO₄ may lead to dehydration or sulfonation at the 6-position .

Oxidation Reactions

The tetrahydro ring is susceptible to oxidation. Using agents like KMnO₄ or CrO₃ converts it into a fully aromatic pyrimidine system:

Dodecyl tetrahydro-dioxopyrimidineKMnO4,H2ODodecyl 2,6-dioxopyrimidine-4-carboxylate\text{Dodecyl tetrahydro-dioxopyrimidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Dodecyl 2,6-dioxopyrimidine-4-carboxylate}

This reaction mirrors oxidation pathways observed in uracil derivatives.

Salt Formation with Amines

The carboxylic acid derivative forms salts with nitrogen-containing bases. For example, combining it with chloroquine derivatives produces ionic complexes with enhanced solubility:

2 R-COOH + Amine(R-COO⁻)₂\cdotpAmine²⁺\text{2 R-COOH + Amine} \rightarrow \text{(R-COO⁻)₂·Amine²⁺}

This property is exploited in pharmaceutical formulations .

Photochemical Reactivity

The conjugated dihydro-pyrimidine system may undergo [2+2] cycloaddition or dimerization under UV light, though experimental data for this specific compound remain sparse.

Scientific Research Applications

Chemistry

Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is utilized to study molecular interactions and biological processes. Its unique structure allows researchers to investigate its effects on cellular mechanisms and enzyme activities.

Medicine

Research is ongoing into the therapeutic potential of this compound. Potential applications include:

  • Drug Delivery Systems : Its amphiphilic nature may facilitate the encapsulation and delivery of therapeutic agents.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against various pathogens.

Industry

The compound is also used in formulating industrial products such as surfactants and emulsifiers. Its surfactant properties make it suitable for applications in cosmetics and personal care products.

Case Studies and Research Findings

  • Biological Evaluation : Studies have shown that derivatives of pyrimidine compounds exhibit significant inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), indicating potential therapeutic roles in treating diseases like cancer or autoimmune disorders .
  • Antimicrobial Activity : Research indicates that compounds similar to this compound display substantial antimicrobial activity against a range of pathogens .
  • Corrosion Inhibition : The compound has been evaluated for its effectiveness as a corrosion inhibitor in industrial applications. Results showed promising efficacy at varying concentrations .

Mechanism of Action

The mechanism of action of Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity increases with alkyl chain length, enhancing membrane permeability and bioavailability .
  • Shorter chains (methyl, octyl) exhibit higher aqueous solubility, favoring rapid drug release .
  • The dodecyl ester’s long chain may slow metabolic degradation, making it suitable for prolonged-action therapies .

Ionic Derivatives: Metal and Choline Salts

Compound Name CAS Number Counterion Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Calcium salt 22454-86-0 Ca²⁺ C₁₀H₆CaN₄O₈ 350.25 High thermal stability; ionic character Mineral supplements, polymer additives
Zinc salt 68399-76-8 Zn²⁺ C₁₀H₆N₄O₈Zn₂ 443.92 Antimicrobial potential Preservatives, coatings
Choline salt 24381-49-5 Choline⁺ C₁₀H₁₆N₄O₈ 320.26 Water solubility; biocompatibility Nutraceuticals, drug delivery

Key Findings :

  • Metal salts (Ca²⁺, Zn²⁺) exhibit higher melting points and stability, ideal for industrial applications .
  • The choline salt combines water solubility with biocompatibility, enabling use in oral or injectable formulations .

Functionalized Derivatives: Amino and Hydrate Forms

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
5-Amino derivative 7164-43-4 -NH₂ C₅H₅N₃O₄ 171.11 Hydrogen bonding capacity Enzyme inhibitors, catalysts
Hydrate form 50887-69-9 -H₂O C₅H₆N₂O₅ 174.11 Enhanced crystallinity Analytical standards

Key Findings :

  • Hydrate forms often show improved crystallinity, aiding in purification and characterization .

Biological Activity

Dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (CAS No. 94313-98-1) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C18H26ClN3.2C5H4N2O4
  • Molecular Weight : Not specified in the sources
  • CAS Number : 94313-98-1

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antioxidant Activity : The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In a study involving SH-SY5Y cells exposed to Aβ1-42 (a peptide linked to Alzheimer's disease), this compound demonstrated significant protective effects by modulating the Bcl-2/Bax protein ratio, which is crucial in the regulation of apoptosis .
  • Neuroprotective Effects : The compound's ability to prevent apoptosis in neuronal cells suggests potential applications in neurodegenerative diseases. The inhibition of caspase activation and mitochondrial dysfunction points towards its role as a neuroprotective agent .

Biological Activity Data

Biological Activity Effect Mechanism
AntioxidantProtects against oxidative stressModulation of Bcl-2/Bax ratio
NeuroprotectionReduces apoptosis in neuronal cellsInhibition of caspase activation
Potential anti-Alzheimer's agentMitigates Aβ1-42 induced toxicityPrevents mitochondrial dysfunction

Study on Neuroprotection

In a pivotal study published in 2021, researchers investigated the protective effects of this compound on SH-SY5Y cells subjected to Aβ1-42-induced neurotoxicity. The study utilized various assays including CCK-8 for cell viability and flow cytometry for apoptosis detection. Results indicated that treatment with the compound significantly improved cell viability and reduced apoptosis markers such as cleaved Caspase-3 and cytochrome c release .

Pharmacological Implications

The compound's ability to modulate apoptotic pathways suggests its potential as a therapeutic agent for conditions characterized by excessive cell death due to oxidative stress. This positions this compound as a candidate for further development in the treatment of neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the synthetic routes for preparing dodecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate, and how can purity be validated?

The compound is synthesized via esterification of the parent acid (orotic acid) with dodecyl alcohol, using acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Analogous methods are employed for octyl esters (C₁₃H₂₀N₂O₄, CAS 88280-81-3) . Post-synthesis, purity is validated using HPLC (C18 column, UV detection at 280 nm) and NMR (¹H/¹³C) to confirm esterification and absence of residual reactants. Mass spectrometry (ESI-MS) further confirms molecular weight (expected: ~292.3 g/mol for free acid derivatives) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Key techniques include:

  • FT-IR : To identify ester carbonyl stretches (~1740 cm⁻¹) and pyrimidine ring vibrations (~1650 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) resolves dodecyl chain protons (δ 0.8–1.6 ppm) and pyrimidine ring protons (δ 5.5–6.5 ppm) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures for analogous salts (e.g., calcium orotate) exceed 200°C .

Q. How does the dodecyl ester’s solubility profile compare to other orotate derivatives?

The dodecyl ester is lipophilic, with low aqueous solubility (similar to octyl ester, CAS 88280-81-3), whereas ionic salts (e.g., calcium orotate, CAS 22454-86-0) exhibit higher solubility in polar solvents . Solubility can be quantified via the shake-flask method in solvents like DMSO, ethanol, and hexane, followed by UV-Vis quantification .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported solubility data for orotate derivatives?

Contradictions arise from varying salt/ester forms (e.g., calcium vs. lithium orotate) and measurement conditions . A standardized protocol should include:

  • Solvent Pre-saturation : Equilibrate solvents with excess compound for 24 h.
  • HPLC Validation : Quantify dissolved compound at λ = 210–280 nm.
  • Temperature Control : Maintain 25°C ± 0.5°C to avoid thermal artifacts .

Q. How can the hydrolytic stability of the dodecyl ester be systematically evaluated under physiological conditions?

Conduct accelerated stability studies:

  • pH-Varied Buffers : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.
  • Time-Point Sampling : Analyze via HPLC at 0, 12, 24, and 48 h to monitor ester hydrolysis to orotic acid (retention time shift).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for scale-up?

  • Process Analytical Technology (PAT) : Use in-line FT-IR to monitor esterification progress.
  • Purification Optimization : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
  • Quality Control : Validate each batch with ≥95% purity via HPLC and elemental analysis .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity in vitro?

Compare dodecyl (C12) with shorter-chain analogs (e.g., octyl, C8):

  • Cellular Uptake Assays : Use fluorescently tagged derivatives in cell lines (e.g., HepG2) with confocal microscopy.
  • Cytotoxicity Screening : MTT assays to assess IC₅₀ values, noting chain-length-dependent membrane disruption .
  • LogP Measurement : Determine partition coefficients to correlate lipophilicity with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in CAS registry entries for this compound?

lists two CAS numbers (78568-45-3 and 52406-22-1) for the dodecyl ester, which may reflect registry errors or isomerism. Cross-validate with:

  • Spectral Databases : Compare NMR/MS data with literature.
  • Regulatory Sources : Check ECHA (EU) and EPA (US) registries for consensus .

Q. Why do thermodynamic stability profiles vary between orotate salts (e.g., calcium vs. lithium)?

Ionic radius and lattice energy differences influence stability. Calcium orotate (CAS 22454-86-0) exhibits higher thermal stability (TGA onset ~250°C) than lithium orotate (CAS 5266-20-6, ~180°C) due to stronger ionic interactions .

Methodological Recommendations

Q. What precautions are critical when handling this compound in catalytic studies?

  • Moisture Control : Store under inert gas (N₂/Ar) due to ester hydrolysis sensitivity.
  • Light Protection : Use amber glassware to prevent UV-induced degradation.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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